molecular formula C20H23N5O3 B2514166 methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate CAS No. 1226458-28-1

methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate

Cat. No.: B2514166
CAS No.: 1226458-28-1
M. Wt: 381.436
InChI Key: IUZXVXWZFCPLNP-UHFFFAOYSA-N
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Description

Methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate is a structurally complex adamantane derivative featuring a tetrazole-substituted benzamido group and a methyl carboxylate moiety. This compound’s bifunctional design—combining a heterocyclic azole and a carboxylate ester—suggests applications in medicinal chemistry and materials science, particularly in metal-organic frameworks (MOFs) .

Properties

IUPAC Name

methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-28-18(27)19-7-13-5-14(8-19)10-20(9-13,11-19)22-17(26)15-3-2-4-16(6-15)25-12-21-23-24-25/h2-4,6,12-14H,5,7-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZXVXWZFCPLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The benzamido group can participate in substitution reactions, where the amide bond can be cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amino-tetrazole derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that adamantane derivatives exhibit potent antimicrobial properties. For instance, compounds similar to methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Case Study: Synthesis and Testing

A study reported on the synthesis of adamantane derivatives which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory effects of adamantane derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.

Research Findings

Research has shown that certain adamantane derivatives can effectively reduce inflammation in animal models. For example, this compound was evaluated for its ability to reduce edema in carrageenan-induced paw edema models, demonstrating a marked decrease in swelling compared to control groups .

Anticancer Activity

The anticancer potential of this compound class is another area of active research. Studies have indicated that adamantane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cell Line Testing

In vitro studies have tested the cytotoxic effects of this compound on different cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed IC50 values indicating significant antiproliferative effects at micromolar concentrations .

Central Nervous System Activity

Research has also explored the neuroprotective effects of adamantane derivatives. Compounds in this class are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Insights

The proposed mechanisms include modulation of neurotransmitter levels and protection against oxidative stress. Studies involving animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions where tetrazole moieties are introduced into the adamantane framework. The chemical properties such as solubility and stability under physiological conditions are crucial for their application in drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins. The adamantane moiety can enhance membrane permeability, facilitating the compound’s entry into cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Key Structural Differences Functional Groups Reference
3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid (tzadcH) Lacks benzamido linker; carboxylic acid group Tetrazole, carboxylic acid
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH) Triazole instead of tetrazole; carboxylic acid Triazole, carboxylic acid
5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones Triazole-thione core; alkyl/phenyl substituents Triazole-thione, adamantane
N′-heteroarylidene-1-adamantylcarbohydrazides Isoxazole/imidazole substituents; carbohydrazide backbone Isoxazole, carbohydrazide
  • Differentiation : The target compound uniquely combines a benzamido-linked tetrazole and a methyl carboxylate , distinguishing it from carboxylic acid derivatives (e.g., tzadcH) and simpler triazole/thione analogues .

Physicochemical Properties

  • Solubility : The methyl ester in the target compound likely enhances lipid solubility compared to carboxylic acid analogues (e.g., tzadcH), which may form salts or coordinate metals .
  • Stability : Adamantane derivatives generally exhibit high thermal and chemical stability due to their rigid cage structure .

Biological Activity

Methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Adamantane Backbone : Known for its stability and ability to interact with biological membranes.
  • Tetrazole Ring : A five-membered ring containing four nitrogen atoms, which enhances the compound's pharmacological properties.
  • Benzamide Moiety : Contributes to the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The tetrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity.
  • Receptor Modulation : The benzamide group may interact with neurotransmitter receptors or other protein targets, influencing signaling pathways.
  • Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have shown that derivatives of tetrazole-containing compounds exhibit significant anticancer properties. For instance:

CompoundCell LineCC50 (µM)Mechanism
11gK56213.6Induces apoptosis
6gCCRF-SB391Cell cycle arrest in G0 phase

These results indicate that this compound may possess similar anticancer effects due to its structural components that allow it to induce cell death and inhibit proliferation in cancer cells .

Antimicrobial Activity

Compounds with tetrazole rings have been noted for their antimicrobial properties. This compound may demonstrate efficacy against various pathogens through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of tetrazole derivatives on leukemia cell lines (K562 and CCRF-SB). The results indicated that compounds similar to this compound caused significant reductions in cell viability and induced apoptosis at specific concentrations .
  • In Vivo Studies : Animal models treated with similar tetrazole derivatives showed reduced tumor growth rates compared to controls. These findings suggest that the compound may have potential as an anticancer agent .

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